molecular formula C21H24N6O2S B2805441 N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 893991-84-9

N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2805441
CAS No.: 893991-84-9
M. Wt: 424.52
InChI Key: AFXKTKYVTGXTML-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentylamino group, an oxoethylthio group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. These groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data such as NMR or X-ray crystallography, it’s difficult to provide a detailed analysis of its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Unfortunately, without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and studied their chemical properties. One study focused on the synthesis and antiproliferative activity of these derivatives, noting that while they lost some activities inherent to benzamidine compounds, they gained the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011). This shift in biological activity highlights the compound's potential in medicinal chemistry and drug design.

Biological Activities

The biological activities of synthesized heterocyclic compounds have been extensively studied, with emphasis on their antibacterial and antifungal properties. Patel and Patel (2015) synthesized a series of benzamide derivatives and evaluated their antimicrobial activities against a range of bacteria and fungi, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Patel & Patel, 2015).

Potential Therapeutic Applications

The modification of the core chemical structure of N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has led to the discovery of compounds with significant therapeutic potential. For instance, the synthesis and spectral characteristics of related carboxamides have been explored, revealing the possibility of developing these compounds into drugs with specific therapeutic effects (Zadorozhnii et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Unfortunately, without specific experimental data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide an analysis of the safety and hazards of this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, investigating its reactivity, studying its mechanism of action, and assessing its safety and potential uses. This could involve a variety of experimental techniques, including synthesis, characterization (e.g., NMR, X-ray crystallography), reactivity studies, and biological assays .

Properties

IUPAC Name

N-[2-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c28-19(23-16-8-4-5-9-16)14-30-20-11-10-17-24-25-18(27(17)26-20)12-13-22-21(29)15-6-2-1-3-7-15/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXKTKYVTGXTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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